Thallium (I) ion
Description
Historical Perspectives in Thallium Research
The scientific journey of thallium began with its spectroscopic detection in residues from sulfuric acid production wikipedia.orgrsc.orgchemicool.combritannica.comnih.gov. William Crookes first identified the characteristic green spectral line in 1861, announcing his discovery through Chemical News, a journal he edited wikipedia.orgrsc.orgchemicool.comuscourts.gov. Claude-Auguste Lamy, working independently, also observed the spectral line and was credited by the French Academy for isolating the element in 1862, presenting an ingot of the pure metal at the International Exhibition where a controversy over the discovery's precedence briefly arose rsc.orgsciencehistory.org. Early research quickly established thallium's metallic properties and its striking resemblance to lead, earning it the moniker "platypus of the metals" from chemist Jean-Baptiste Dumas due to its varied chemical properties rsc.org.
The compound thallium sulfate (B86663) (Tl₂SO₄) was widely used as a rodenticide due to its tasteless and odorless nature, but its extreme toxicity led to widespread poisonings and eventual bans in many countries livescience.comacs.orgnoahchemicals.comcdc.gov. This history of toxicity, coupled with its unique chemical characteristics, spurred deeper investigations into its environmental presence and biological interactions, shifting the focus from its early, hazardous applications to understanding its broader ecological and toxicological implications.
Significance of Thallium (I) Ion in Environmental Chemistry Research
In the environment, thallium primarily exists in two oxidation states: monovalent thallium (I) (Tl⁺) and trivalent thallium (III) (Tl³⁺) canada.caspeciation.netchemicke-listy.czpublish.csiro.au. The Tl⁺ ion is generally considered the more stable and predominant species in most natural aquatic and terrestrial environments researchgate.netpublish.csiro.aucanada.caspeciation.netchemicke-listy.cz. Its significance in environmental chemistry stems from its high water solubility and relatively weak reactivity, which contribute to its mobility in soil and water systems researchgate.netpublish.csiro.aucanada.canih.gov.
Thallium enters the environment through both natural processes, such as volcanic activity and the weathering of minerals, and anthropogenic activities, including mining, smelting of sulfide (B99878) ores (zinc, lead, copper), coal combustion, and cement production speciation.netnih.govresearchgate.netdiva-portal.orginrs.casciencedaily.com. These sources lead to the release of thallium into the atmosphere, soil, and water bodies. Research highlights that Tl⁺ can adsorb to soil components like clay minerals and organic matter, often competing with potassium ions (K⁺) for binding sites, which influences its availability and mobility researchgate.netdiva-portal.orginrs.canih.gov. The high toxicity of thallium, even at trace concentrations, makes its environmental behavior a critical area of study, as it can readily enter food chains, posing risks to ecosystems and human health researchgate.netcanada.canih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov.
Global Research Trends in this compound Biogeochemistry
Current research on this compound biogeochemistry is multifaceted, addressing its complex interactions within ecosystems. Key areas of investigation include:
Speciation and Mobility: Understanding the distribution and interconversion between Tl⁺ and Tl³⁺ is crucial, as Tl⁺ is generally more mobile and bioavailable publish.csiro.aucanada.caspeciation.netchemicke-listy.czpublish.csiro.aunih.gov. Research focuses on the factors influencing speciation, such as redox potential, pH, and the presence of complexing agents like DTPA speciation.netpublish.csiro.aunih.gov.
Plant Uptake and Translocation: Studies investigate how plants absorb and transport Tl⁺ from soils, influenced by soil properties like pH, potassium (K⁺) and calcium (Ca²⁺) concentrations, and plant species-specific mechanisms. Thallium uptake is often facilitated by K⁺ transport channels due to similar ionic radii nih.govmdpi.comut.ac.irkjssf.orgresearchgate.net.
Microbial Transformations: The role of microorganisms in the biogeochemical cycling of thallium is an active research area, exploring how microbes can mediate Tl⁺ oxidation, reduction, or immobilization, thereby affecting its environmental fate nih.govresearchgate.netmdpi.com.
Isotopic Tracing: Stable isotopes of thallium, particularly ²⁰⁵Tl, are increasingly employed as powerful tracers to identify pollution sources (e.g., smelters, cement plants) and to track the migration pathways of thallium in various environmental compartments sciencedaily.comcambridge.orgamazon.comnih.govresearchgate.netbohrium.compluto.im.
Environmental Monitoring and Remediation: Advances in analytical techniques are crucial for accurate speciation and quantification of thallium in environmental samples. Concurrently, research is dedicated to developing effective remediation technologies for thallium-contaminated soils and waters, including methods involving biochars, Prussian Blue, and manganese oxides researchgate.netchemicke-listy.czresearchgate.netpluto.im.
Properties
CAS No. |
22537-56-0 |
|---|---|
Molecular Formula |
Tl+ |
Molecular Weight |
204.383 g/mol |
IUPAC Name |
thallium(1+) |
InChI |
InChI=1S/Tl/q+1 |
InChI Key |
ZLUSCZLCHQSJRU-UHFFFAOYSA-N |
SMILES |
[Tl+] |
Canonical SMILES |
[Tl+] |
Other CAS No. |
22537-56-0 |
Origin of Product |
United States |
Data Tables and Research Findings
Natural Occurrence and Geogenic Sources of this compound
Thallium is a naturally occurring element found in the Earth's crust, typically at low concentrations. Its geogenic sources are primarily linked to the Earth's geological composition and the weathering of mineral deposits.
This compound in Igneous and Sedimentary Rocks
The average concentration of thallium in the Earth's crust is estimated to be around 0.7 mg/kg canada.cacanada.ca. Thallium is often found in association with igneous rocks, with concentrations ranging from 0.05 to 1.7 mg/kg nih.gov. More evolved igneous rocks tend to show slight enrichment in Tl, consistent with its incompatible behavior during magmatic fractionation mdpi.com. Sedimentary rocks, particularly those derived from limestone, marl, or granite, can exhibit higher thallium content, ranging from 1.7 to 55 mg/kg nih.gov. Exceptionally high concentrations, up to 1000 mg/kg, have been reported in organic slates and carbonaceous materials from the Jurassic period nih.gov. Thallium's lithophilic nature means it often substitutes for potassium (K⁺) in K-bearing silicate (B1173343) minerals such as potassium feldspar (B12085585) and mica nih.govgeoscienceworld.orgmdpi.comacs.org.
Table 1: Thallium Concentrations in Geological Materials
| Material Type | Thallium Concentration (mg/kg) | Source |
| Average Crustal Abundance | 0.7 | canada.cacanada.ca |
| Igneous Rocks | 0.05 - 1.7 | nih.gov |
| Soils from Limestone, Marl, Granite | 1.7 - 55 | nih.gov |
| Organic Slates/Carbon (Jurassic) | Up to 1000 | nih.gov |
| Potassium Feldspars | 0.5 - 50 | diva-portal.org |
| Pyrite (B73398) | 5 - 23 | diva-portal.org |
| Sphalerite/Marcasite | 8 - 45 | diva-portal.org |
| Zn Sphalerite Ores | Up to 90 | nih.gov |
| Fe Marcasite Ores | Up to 1000 | nih.gov |
| Soils near Mines/Smelters | 0.18 - 1.09 | researcher.life |
| Soils near Cement Plants | 1.20 - 12.91 | researcher.life |
Association of this compound with Sulfide (B99878) Minerals
Thallium exhibits a strong affinity for sulfur, making it frequently associated with sulfide minerals mdpi.comresearchgate.netcuni.cz. In hydrothermal systems, Tl is predominantly hosted by sulfides found in low-temperature mineralization mdpi.com. It is commonly found in sulfide deposits of various metals, including lead (Pb), zinc (Zn), iron (Fe), and copper (Cu), as well as in arsenic-rich gold deposits and coal inrs.cageoscienceworld.org. Specific minerals known to host thallium include pyrite (FeS₂), sphalerite (ZnS), marcasite, and galena (PbS), where Tl often substitutes for other cations like K⁺, Pb²⁺, or Ag⁺ nih.govnih.govmdpi.comacs.orgdiva-portal.orgresearchgate.net. Thallium can also be found associated with sulfosalts, organic matter, and manganese (Mn) oxide minerals geoscienceworld.orgacs.orgunipd.ittandfonline.comresearchgate.net.
Table 2: Thallium Association with Minerals and Organic Matter
| Associated Component | Examples |
| K-bearing Silicates | Potassium feldspar, Mica |
| Sulfide Minerals | Pyrite (FeS₂), Sphalerite (ZnS), Marcasite, Galena (PbS) |
| Sulfosalts | Various |
| Organic Matter | Coal, Sedimentary organic matter |
| Oxide Minerals | Mn-oxides, Fe-oxides/oxyhydroxides |
| Other | Carbonaceous minerals, Arsenic-sulfide minerals (realgar, orpiment) |
Weathering Processes and this compound Mobilization
The natural release and mobilization of thallium from geological sources into the environment are significantly influenced by weathering processes. Chemical and physical weathering of rocks and mineral deposits can lead to the release of Tl into soil and water systems cuni.cz. The weathering of K-feldspars, micas, and the oxidation of sulfide minerals are key processes that control the rate of Tl mobilization nih.govmdpi.com. During weathering, Tl typically enters solution as the univalent cation, Tl(I) acs.org. This mobilization can be further influenced by the dissolution of mineral phases, desorption from soil particles, and the activity of microorganisms nih.govtandfonline.com. For instance, the oxidation of Tl-bearing sulfides can generate acid drainage rich in thallium mdpi.com. Thallium can also be mobilized through physical erosion and chemical weathering, leading to its dispersion into soils, groundwater, and surface waters geoscienceworld.orglyellcollection.org. Manganese oxides, in particular, can adsorb Tl(I) and facilitate its oxidation to Tl(III) under specific conditions researchgate.netfsu.edu.
Anthropogenic Sources and Environmental Loading of this compound
Human activities have substantially increased the concentration of thallium in the environment, often leading to localized contamination. Industrial processes that involve the extraction, processing, or combustion of materials containing thallium as a trace element are primary contributors to anthropogenic loading.
Industrial Emissions Impacting this compound Distribution
A significant portion of environmental thallium originates from industrial activities. Emissions from these sources can lead to elevated concentrations of Tl in air, soil, water, and biota, particularly in areas surrounding industrial facilities.
Mining and smelting operations are major anthropogenic sources of thallium release into the environment canada.caunipd.itresearchgate.netresearchgate.netcdc.govresearchgate.net. The processing of sulfide ores, especially those of lead and zinc, releases substantial amounts of Tl into the atmosphere and surrounding terrestrial environments canada.caresearchgate.net. Base metal smelters are reported to have the highest releases of thallium to air, followed closely by metal ore mining operations canada.ca. For example, in 2020, two mining facilities in Canada emitted a combined total of 267 kg of thallium to the atmosphere canada.ca.
The volatilization of thallium compounds during high-temperature smelting processes, particularly for lead and zinc sulfide ores, contributes significantly to Tl contamination researchgate.net. Copper smelting activities also play a role in generating Tl pollution researchgate.net. Furthermore, mining activities, including the handling of mine waste and tailings, can act as a continuous source of Tl release into the environment, often compounding natural dispersion processes geoscienceworld.orgtandfonline.comlyellcollection.orgnih.gov. Mine drainage from abandoned sites can also contain high concentrations of aqueous thallium nih.gov.
Other significant industrial sources contributing to thallium loading include coal combustion, cement production, and steel-making nih.govinchem.orgresearchgate.netunipd.itresearchgate.netcdc.govresearchgate.netbohrium.comacs.orgresearchgate.net. Fly ash from coal-fired power plants and emissions from cement manufacturing facilities are known to release thallium into the atmosphere, which can then be deposited onto surrounding soils and water bodies nih.govinchem.orgcanada.cacanada.caresearchgate.net. The estimated annual global release of thallium into the environment from industrial processes is substantial, ranging from 2,000 to 5,000 tons diva-portal.orgresearchgate.netresearchgate.netresearchgate.net.
Table 3: Major Anthropogenic Sources of Thallium Emissions
| Industrial Sector/Activity | Primary Emission Pathway(s) | Key Contributing Materials |
| Coal Combustion | Air (fly ash, dust, vapor) | Coal |
| Metal Ore Mining | Air, Water, Soil | Sulfide ores (Zn, Pb, Cu, Fe), Mine waste, Tailings |
| Smelting and Refining (Pb, Zn, Cu, Fe) | Air, Water, Soil | Sulfide ores, Smelter dust, Wastewater |
| Cement Production | Air (dust, vapor) | Raw materials, Clinker dust |
| Steel-making Industry | Air, Water, Soil | Ores, Industrial processes |
| Fly Ashes from Coal-fired Power Generation | Air, Water, Soil | Coal combustion by-products |
| Industrial Waste Emissions | Various | By-products from various industrial processes |
| Mine Drainage | Water, Soil | Acid mine water, Leached mine waste |
| Smelting Wastewater Discharge | Water | Wastewater from smelting operations |
Fossil Fuel Combustion Byproducts
Environmental Compartmentalization and Distribution of this compound
Thallium, once released, distributes across various environmental compartments, including water, soil, and sediments, with its speciation and mobility influenced by environmental conditions.
Aquatic systems are key recipients of thallium released from anthropogenic and natural sources.
Thallium concentrations in freshwater environments vary widely depending on proximity to pollution sources. Pristine freshwater systems typically exhibit very low thallium concentrations, often below 0.04 nmol/L inrs.ca. In contrast, areas impacted by industrial activities can show significantly elevated levels. For instance, concentrations near power stations can reach up to 115 nmol/L, while rivers affected by mine drainage have recorded levels as high as 2.6 µmol/L inrs.ca. Groundwater contamination can also be substantial, with reports of up to 5.4 µmol/L inrs.ca. In the North American Great Lakes, dissolved thallium concentrations range from 5.9 pM in Lake Superior to 70 pM in Lake Michigan, with particularly high levels (176 pM) found in the industrially impacted Hamilton Harbour oup.com.
The speciation of thallium in freshwater is primarily governed by the Tl(I) and Tl(III) oxidation states. While Tl(I) is generally the more stable and dominant species in aerobic natural waters, Tl(III) can also be present and is more toxic diva-portal.orgresearchgate.netresearchgate.net. Environmental factors such as light and the presence of iron(III) can promote the oxidation of Tl(I) to Tl(III) diva-portal.org. Thallium(I) exhibits chemical behavior similar to potassium ions (K+), facilitating its uptake by aquatic organisms through potassium transport pathways and influencing its toxicity researchgate.netinrs.caresearchgate.netplymouth.ac.ukfrontiersin.org. Thallium can adsorb to suspended particulate matter (seston) in water bodies, with partition coefficients reported around 10³ oup.com. This association with particles, along with its chemical similarity to potassium, can lead to its bioconcentration in aquatic organisms such as plants and fish oup.com. Thallium is generally considered mobile within freshwater systems researchgate.net. Sediment concentrations of thallium can be considerably higher than those in the water column, with reported values reaching up to 700 µmol/g in river sediments near mining areas inrs.ca.
Table 2.1: Representative Thallium Concentrations in Freshwater Environments
| Environmental Compartment | Concentration Range | Notes | Source |
| Pristine Lake Water | < 0.04 nmol/L | inrs.ca | |
| Lake Water (near power stations) | Up to 115 nmol/L | inrs.ca | |
| River Water (near mines) | Up to 2.6 µmol/L | inrs.ca | |
| Groundwater | Up to 5.4 µmol/L | Highest aqueous concentrations reported. | inrs.ca |
| Great Lakes (dissolved) | 5.9 pM (Lake Superior) - 70 pM (Lake Michigan) | Hamilton Harbour (Lake Ontario) up to 176 pM. | oup.com |
| Freshwater Sediments | Up to 700 µmol/g | Significantly higher than water concentrations, observed in contaminated river sediments. | inrs.ca |
| Freshwater Toxicity | PNEC: 0.087 μg/L | Predicted No Effect Concentration for freshwater organisms. Chronic toxicity observed at 40 µg/L. | researchgate.netplymouth.ac.uk |
Thallium also enters marine and coastal environments through various pathways, including riverine input, atmospheric deposition, and wastewater discharge. In coastal sediments, such as those in Laizhou Bay, thallium concentrations have been reported to range from 0.30 to 1.08 μg g⁻¹ nih.gov. The distribution of thallium in these sediments is influenced by factors such as grain size and the presence of iron and aluminum oxides nih.gov. While natural inputs can be a primary source of thallium in some coastal areas, anthropogenic contributions are also significant nih.gov. Human activities are estimated to contribute between 20% and 60% of the thallium entering the Baltic Sea over the past eight decades, where it tends to accumulate in sediments, particularly in association with sulfide minerals sciencedaily.com. Thallium is recognized as an emerging pollutant in marine systems researchgate.net. The average concentration of thallium in seawater is estimated to be around 65 pmol/kg researchgate.net. In estuarine environments, thallium often becomes associated with particulate matter researchgate.net.
Table 2.2: Representative Thallium Concentrations in Marine and Coastal Environments
| Environmental Compartment | Concentration Range | Notes | Source |
| Coastal Sediments | 0.30 - 1.08 μg g⁻¹ | Laizhou Bay, Bohai Sea. Influenced by grain size and Fe/Al oxides. | nih.gov |
| Baltic Sea Sediments | Accumulates | Due to association with sulfide minerals. | sciencedaily.com |
| Seawater (average) | 65 pmol/kg | researchgate.net |
Speciation Chemistry of this compound in Environmental Matrices
Redox Transformations: Thallium (I) to Thallium (III) Oxidation Pathways
Manganese Oxide Mediated Oxidation
Manganese oxides, particularly Mn(IV) oxides like manganese dioxide (MnO₂), are significant oxidants for Tl(I) in aquatic and soil environments mdpi.comresearchgate.netacs.orgresearchgate.net. These oxides can adsorb Tl(I) onto their surfaces, often through surface complexation and ion exchange mechanisms mdpi.comacs.orgresearchgate.net. Following adsorption, Tl(I) can be oxidized to Tl(III) acs.orgresearchgate.net. This oxidative uptake is often dependent on the specific structure of the manganese oxide; for instance, vacancy-containing layered δ-MnO₂ exhibits strong oxidative Tl uptake, requiring vacancy sites for Tl(III) binding acs.orgresearchgate.net. In contrast, vacancy-free manganese oxides may primarily adsorb hydrated Tl(I) without significant oxidation researchgate.net. Biogenic manganese oxides (BMnOx) produced by microorganisms also play a role in Tl(I) transformation, with studies showing the conversion of Tl(I) to Tl₂O₃ nih.gov. The oxidation process can lead to the formation of Tl(III) precipitates, such as Tl(OH)₃, or the accumulation of Tl(III) on the manganese oxide surface mdpi.comresearchgate.net.
Table 1: Thallium (I) Sorption and Oxidation by Manganese Oxides
| Manganese Oxide Type | Max. Adsorption Capacity (mg Tl/g MnO₂) | Log Kd (at 10⁻⁸ M Tl(I)) | Oxidation of Tl(I) to Tl(III) | Reference |
| Nanosized MnO₂ | ~672 | Not specified | Observed at pH 4.0 | researchgate.net |
| δ-MnO₂ (vacancy-containing) | Not specified | ≥ 7.4 | Yes | acs.org |
| δ-MnO₂ (partially reduced) | Not specified | 6.2–6.4 | Inhibited | acs.org |
Electrochemical Oxidation Processes
Electrochemical methods offer an efficient means to oxidize Tl(I) to Tl(III) plymouth.ac.ukubbcluj.ro. Using anodes such as boron-doped diamond (BDD), Tl(I) can be effectively oxidized to Tl(III) in aqueous solutions plymouth.ac.uk. This process often involves indirect oxidation mediated by reactive oxygen species, such as hydroxyl radicals (·OH), generated during electrolysis plymouth.ac.uk. The efficiency of electrochemical oxidation is influenced by parameters like initial Tl(I) concentration, solution pH, and current density plymouth.ac.uk. For example, studies have shown that under specific conditions (10 mg L⁻¹ Tl(I), pH 2.0, 5 mA cm⁻²), BDD anodes can achieve over 99% oxidation of Tl(I) to Tl(III) within 15 minutes plymouth.ac.uk.
Table 2: Electrochemical Oxidation of Thallium (I) by BDD Anode
| Initial Tl(I) Conc. | pH | Current Density | Time (min) | Oxidation Efficiency (%) | Reference |
| 10 mg L⁻¹ | 2.0 | 5 mA cm⁻² | 15 | 99.2 ± 0.9 | plymouth.ac.uk |
Organic this compound Speciation
Organothallium compounds, characterized by a carbon-thallium bond, are generally less well-developed and studied than their organothallium(III) counterparts wikipedia.org. Organothallium(I) species are notably less numerous and often less stable. For instance, attempts to synthesize simple methylthallium compounds typically result in disproportionation, yielding thallium(III) derivatives wikipedia.org. Known organothallium(I) species include thallium cyclopentadienide (B1229720) wikipedia.org. While specific organothallium(I) compounds such as dimethyl(ethylthio)thallium (C₅H₁₂STl) exist ontosight.ai, detailed information on their environmental speciation or production pathways for Tl(I) is limited in the literature compared to the extensive research on Tl(III) organometallics.
Complexation of this compound with Inorganic Ligands
Thallium (I) readily forms complexes with various inorganic ligands in aqueous solutions, influencing its solubility and mobility.
Chloride Complexes: Tl(I) exhibits significant complexation with chloride ions, particularly in saline environments, where it can exceed 90% complexation at higher salinities . The stability of thallium(I) chloride complexes has been investigated across a range of temperatures researchgate.netelte.hu.
Carbonate and Hydroxide Complexes: Thallium(I) can also form complexes with carbonate and hydroxide ions, which can influence its speciation and solubility inchem.org.
Solubility Products: The solubility of Tl(I) salts is governed by their respective solubility product constants.
Table 3: Solubility Product Constants (Ksp) for Selected Thallium (I) Salts
| Compound | Ksp Value | Reference |
| Thallium(I) bromide | 3.4 × 10⁻⁶ | accessengineeringlibrary.comaccessengineeringlibrary.com |
| Thallium(I) chloride | 1.7 × 10⁻⁴ | accessengineeringlibrary.comaccessengineeringlibrary.com |
| Thallium(I) chromate (B82759) | 9.8 × 10⁻¹³ | accessengineeringlibrary.comaccessengineeringlibrary.com |
| Thallium(I) iodate (B108269) | 3.1 × 10⁻⁶ | accessengineeringlibrary.com |
| Thallium(I) iodide | 6.5 × 10⁻⁸ | accessengineeringlibrary.com |
| Thallium(I) sulfide | 5 × 10⁻²² | accessengineeringlibrary.com |
Interactions of this compound with Natural Organic Matter (NOM) and Humic Acids
Natural organic matter (NOM), including humic acids (HA) and fulvic acids (FA), plays a role in the complexation and transport of Tl(I) in aquatic and soil systems researchgate.netirsn.frresearchgate.net. However, compared to many other trace metals, Tl(I) generally shows a limited tendency to form strong complexes with NOM researchgate.net. Studies indicate that Tl-NOM complexes typically constitute a minor fraction of the total dissolved Tl(I), contributing around 15% in river and lake waters and less than 30% in soil solutions researchgate.net. Free Tl(I) ions dominate in these environments researchgate.net. Despite this, specific functional groups within humic substances, such as multidentate carboxyl-phenolic hydroxyl sites, can provide stable complexing properties, leading to sustained Tl(I) retention with reported stability constants (log K) ranging from 4.48 to 7.46 researchgate.net. Interactions with NOM can also influence the adsorption behavior of Tl(I) onto other mineral surfaces, such as manganese oxides, potentially hindering adsorption researchgate.net.
Table 4: Thallium (I) Interactions with Natural Organic Matter (NOM) and Humic Acids
| Interaction Type | Parameter | Value | Reference |
| Tl-NOM Complexes | % of Total Tl(I) in River/Lake Water | ~15% | researchgate.net |
| Tl-NOM Complexes | % of Total Tl(I) in Soil Solutions | < 30% | researchgate.net |
| Tl-Humic Acid Complexation | log KTl-HA1 | 0.2 | researchgate.net |
| Tl-Humic Acid Complexation | log KTl-HA2 | 2.4 | researchgate.net |
| Tl(I) Retention by Carboxyl-Phenolic Sites | log K | 4.48–7.46 | researchgate.net |
| Tl(I) Retention by Carboxyl-Phenolic Sites | Dissociation Rate Constant (kd) (min⁻¹) | 1.1 × 10⁻³ | researchgate.net |
Compound List:
this compound (Tl⁺)
Thallium (III) ion (Tl³⁺)
Thallium (I) chloride (TlCl)
Thallium (III) hydroxide (Tl(OH)₃)
Thallium (III) oxide (Tl₂O₃)
Thallium cyclopentadienide
Dimethyl(ethylthio)thallium (C₅H₁₂STl)
Thallium (I) bromide (TlBr)
Thallium (I) chromate (Tl₂CrO₄)
Thallium (I) iodate (TlIO₃)
Thallium (I) iodide (TlI)
Thallium (I) sulfide (Tl₂S)
Biogeochemical Cycling and Environmental Interactions of Thallium I Ion
Microbial Interactions with this compound
Microorganisms play a pivotal role in mediating the biogeochemical cycling of thallium (Tl) in the environment. Their metabolic activities can transform thallium between different oxidation states and influence its mobility, bioavailability, and toxicity.
Microbial Transformation of this compound
Microbial transformations of thallium primarily involve redox reactions, converting the more mobile and toxic this compound (Tl⁺) to Thallium (III) (Tl³⁺) or vice versa. The oxidation of Tl(I) to Tl(III) is a significant process, as Tl(III) can form less soluble compounds, potentially leading to its immobilization in sediments and soils researchgate.netcsic.es.
Studies have identified various microorganisms capable of mediating these transformations. Planktonic bacteria in freshwater ecosystems have been shown to oxidize Tl(I) to Tl(III), with specific oxidation rates observed up to 0.014 h⁻¹ nih.gov. In microbial fuel cells, certain bacteria like Rhodococcus and Acidovorax have been implicated in the spontaneous oxidation of Tl(I) repec.org. Fungal species, such as Scopulariopsis brevicaulis, have also demonstrated thallium bioaccumulation capabilities, suggesting their involvement in thallium cycling researchgate.net. While Tl(I) is generally considered the most stable form in natural environments, microbial activity can facilitate its oxidation to Tl(III), which may then precipitate as Tl(OH)₃ under oxidizing conditions csic.esccme.ca.
Table 3.3.1.1: Microbial Species and Thallium Transformations
| Microbial Group/Species | Transformation Role | Environmental Context | Reference(s) |
| Planktonic Bacteria | Oxidation of Tl(I) to Tl(III) | Freshwater ecosystems (e.g., Lake Ontario) | nih.gov |
| Rhodococcus spp. | Oxidation of Tl(I) | Microbial Fuel Cells | repec.org |
| Acidovorax spp. | Oxidation of Tl(I) | Microbial Fuel Cells | repec.org |
| Alsobacter metallidurans | Tl-tolerant soil bacterium | Soil | researchgate.net |
| Scopulariopsis brevicaulis | Bioaccumulation of Tl | Soil | researchgate.net |
| General Bacteria | Biogeochemical cycling | Soil, Sediment, Water | researchgate.net |
Impact of this compound on Microbial Communities
Thallium, particularly at elevated concentrations, exerts significant toxic effects on microbial communities, altering their diversity, structure, and metabolic functions. Thallium toxicity can lead to a substantial decrease in bacterial diversity mdpi.comscies.orgnih.gov. For instance, Tl contamination in river sediments has been observed to reduce bacterial community diversity, with Bacteroidetes showing increased abundance, suggesting a higher tolerance to Tl stress scies.orgnih.gov.
Table 3.3.2.1: Impacts of Thallium on Microbial Communities
| Impact Observed | Environmental Context | Tl Concentration/Context | Reference(s) |
| Decreased bacterial diversity | River sediments | Tl spill | scies.orgnih.gov |
| Increased Bacteroidetes abundance | River sediments | Tl spill | scies.orgnih.gov |
| Down-regulated C-fixation & sulfate (B86663) reduction genes | River sediments | Tl stress | nih.govresearchgate.net |
| Up-regulated N-cycling genes | River sediments | Tl stress | mdpi.comnih.govresearchgate.net |
| Suppressed N-fixation and nitric oxide reduction | River sediments | Tl contamination | mdpi.com |
| Reduced total bacteria count | Haplic Chernozem soil | 3-300 mg/kg Tl | mdpi.com |
| Reduced Azotobacter spp. abundance | Haplic Chernozem soil | 3-300 mg/kg Tl | mdpi.com |
| Altered catalase and dehydrogenase activity | Haplic Chernozem soil | 3-300 mg/kg Tl | mdpi.com |
| Enrichment of MRGs and ARGs | Tl-impacted sediments | Tl contamination | scies.orgnih.gov |
| Limited impact on bacterial community structure | Swiss forest and meadow soils | High geogenic Tl (50 mg/kg bioavailable) | nih.gov |
| Inhibition of nitrification | Soil | 0.8-8 ppm Tl | ccme.ca |
| Inhibition of growth (Bacillus megaterium KM) | Bacterial culture | Thallium sulfate | nih.gov |
| Alleviation of inhibition by increased potassium | Bacterial culture (B. megaterium KM, Saccharomyces cerevisiae) | Thallium sulfate | nih.gov |
Role of Microbes in this compound Biogeochemical Cycling
Microorganisms are central to the biogeochemical cycling of thallium by mediating its redox transformations and influencing its mobility and fate in various environmental compartments. The oxidation of Tl(I) to Tl(III) by bacteria, as observed in aquatic systems csic.esnih.gov, can lead to the formation of less soluble Tl(III) species, such as Tl₂O₃ or Tl(OH)₃, which can precipitate and become sequestered in sediments and soils researchgate.netccme.ca. This microbial-driven immobilization is a key process in the environmental attenuation of thallium.
Isotopic Tracing of this compound Sources and Environmental Pathways
Stable isotope analysis of thallium offers a powerful tool for tracing its sources and understanding its behavior in the environment. Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl, and their relative abundance (isotopic composition) can vary due to fractionation processes.
Thallium (I) Isotope Fractionation Studies
Thallium isotopes exhibit significant fractionation during various geochemical and industrial processes, despite the relatively small mass difference between ²⁰³Tl and ²⁰⁵Tl geoscienceworld.orgifremer.frresearchgate.netresearchgate.netifremer.fr. This fractionation arises from both mass-dependent equilibrium effects and nuclear field shift effects, with the latter being a significant contributor, particularly in redox and ligand exchange reactions involving Tl(I) and Tl(III) ifremer.frifremer.fr.
Studies have revealed substantial isotopic variations in different environmental reservoirs. For instance, ferromanganese sediments and low-temperature altered oceanic crust show significant isotopic signatures, with ε²⁰⁵Tl values reaching approximately +15 and -20, respectively geoscienceworld.orgresearchgate.net. In marine environments, the oxidation of Tl(I) to Tl(III) by manganese oxides, such as birnessite, is a key process leading to isotopic fractionation, with Tl(III) species often being enriched in the heavier ²⁰⁵Tl isotope soton.ac.uk.
Fractionation also occurs during industrial processes, including coal combustion, zinc smelting, and cement production, where Tl is often present as an impurity acs.orgacs.org. These processes can lead to distinct Tl isotopic signatures in emissions and waste products, making them traceable.
Table 3.4.1.1: Thallium Isotope Fractionation in Environmental Reservoirs and Processes
| Reservoir/Process | Characteristic ε²⁰⁵Tl Value | Mechanism/Context | Reference(s) |
| Ferromanganese sediments (Marine) | ≈ +15 | Scavenging by Mn oxides, oxidation of Tl(I) to Tl(III) | geoscienceworld.orgresearchgate.netsoton.ac.uk |
| Low-temperature altered oceanic crust | ≈ -20 | Hydrothermal fluid circulation | geoscienceworld.orgresearchgate.net |
| Seawater (modern, oxic) | Variable, often positive | Response to Mn oxide burial; reducing conditions shift values more positive | cambridge.org |
| Cement kiln dust (CKD) | ≈ ±0 | Industrial emissions from cement production | acs.org |
| Pyrite (B73398) from pyrite roasting waste | ≈ ±0 | Source material for cement production | acs.org |
| Soils (geogenic background) | ≈ -4 | Natural background levels | acs.org |
| Soils (anthropogenically contaminated, Lengerich) | ≈ ±0 | Cement plant emissions | acs.org |
| Green cabbage (grown in Tl-mineralized area) | -2.5 to -5.4 | Biological isotope fractionation | acs.org |
| Tl(I) vs. Tl(III) in redox systems | Large fractionation (>1‰) | Nuclear field shift effect | ifremer.frifremer.fr |
| Tl(I) oxidation by birnessite | Tl(III) enriched in ²⁰⁵Tl | Sorption and oxidation of Tl(I) to Tl(III) at mineral surfaces | soton.ac.uk |
Application of Thallium (I) Isotope Signatures in Source Apportionment
The distinct isotopic signatures of thallium associated with different natural and anthropogenic sources make Tl isotopes invaluable for source apportionment and tracing environmental pathways acs.orgnih.govpluto.im. By analyzing the ε²⁰⁵Tl values in environmental samples like soils, sediments, and water, researchers can identify the origin of thallium contamination.
For example, studies in China have utilized Tl isotope data to trace pollution from mining and smelting activities acs.orgacs.org. In river sediments impacted by pyrite mining, Tl isotopic signatures have been used to identify the contribution of pyrite tailings and sewage treatment wastes, with ternary mixing models revealing that these sources affected downstream sediments up to 10 km nih.gov. Similarly, Tl isotope analysis has been applied to soils contaminated by cement plant emissions, where the isotopic signature of the cement kiln dust (CKD) was used to distinguish anthropogenic inputs from the geogenic background acs.org. These studies demonstrate that Tl isotopes provide a reliable tool for quantitatively identifying pollution sources and informing targeted remediation strategies pluto.imnih.govresearchgate.net.
Table 3.4.2.1: Applications of Thallium Isotopes in Source Apportionment
| Source/Scenario | Isotopic Signature (ε²⁰⁵Tl) | Application | Reference(s) |
| Pb-Zn smelting wastes | Variable, often anthropogenic | Tracing pollution in river sediments, identifying smelter-derived contributions | acs.orgacs.orgpluto.imresearchgate.net |
| Coal combustion | Variable | Identifying emission sources | acs.orgacs.org |
| Cement production (CKD) | ≈ ±0 | Apportioning Tl contamination in soils, distinguishing from geogenic background | acs.org |
| Pyrite mining (tailings, sewage treatment) | Variable | Tracing pollution in river sediments, quantitative source identification | nih.gov |
| Geogenic background (soils) | ≈ -4 | Baseline for comparison with anthropogenic sources | acs.org |
| Biological fractionation (plants) | -2.5 to -5.4 | Demonstrating biological processes distinct from industrial emissions | acs.org |
List of Thallium Compounds Mentioned:
this compound (Tl⁺)
Thallium (III) ion (Tl³⁺)
Thallium (Tl)
Thallium (I) oxide (Tl₂O₃)
Thallous sulfate (Tl₂SO₄)
Thallic ion (Tl³⁺)
Dimethylthallium
Thallium (I) nitrate (B79036) (TlNO₃)
Thallium sulfide (B99878) (Tl₂S)
Thallium chlorides
Thallium compounds
Thallous compounds
Thallic compounds
Advanced Analytical Methodologies for Thallium I Ion Research
Speciation Analysis of Thallium (I) and Thallium (III) Ions
Speciation analysis, which differentiates between the various chemical forms or oxidation states of an element, is crucial for understanding thallium's toxicity and environmental fate. Tl(I) and Tl(III) exhibit different chemical properties and toxicological profiles.
Chromatography-Mass Spectrometry Techniques (e.g., IC-ICP-MS, SEC-ICP-MS)
Chromatographic techniques coupled with mass spectrometry detection, particularly Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), are powerful tools for thallium speciation ajol.inforsc.orgrsc.orgspeciation.netnih.govnih.gov. This hyphenated approach allows for the separation of thallium species based on their chemical properties before detection by the highly sensitive ICP-MS instrument.
Typically, Tl(III) is complexed with a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to form a stable anionic complex, [Tl(III)-DTPA]⁻. This complexation facilitates the separation of Tl(III) from the less reactive Tl(I) species using ion-exchange chromatography (IEC) ajol.inforsc.orgspeciation.netnih.govnih.gov. Anion-exchange chromatography (AEC) is frequently employed, often using a mobile phase containing ammonium (B1175870) acetate (B1210297) and DTPA rsc.orgspeciation.netnih.gov. Cation-exchange chromatography (CEC) can also be utilized ajol.infonih.gov. Studies have reported detection limits for IC-ICP-MS in the range of 3-12 ng/L for thallium species, demonstrating its capability for ultra-trace analysis in environmental samples such as river water and plant extracts ajol.infonih.gov. Size-Exclusion Chromatography coupled with ICP-MS (SEC-ICP-MS) has also been used in conjunction with IC-ICP-MS for speciation studies, particularly in complex matrices like plant tissues rsc.orgresearchgate.net.
Voltammetric Methods for Thallium (I) Ion Detection
Voltammetric techniques, especially Anodic Stripping Voltammetry (ASV), are highly effective for the sensitive determination of Tl(I) at trace levels sciencepublishinggroup.comnih.govmdpi.comnih.govacs.org. ASV involves pre-concentrating the analyte onto an electrode surface at a negative potential, followed by stripping the accumulated metal at a more positive potential, generating a current proportional to the analyte concentration.
Various electrode materials have been developed for ASV of thallium, including mercury film electrodes (MFE) deposited on glassy carbon sciencepublishinggroup.comnih.gov and bismuth-film electrodes (BiFE) on gold microelectrode arrays mdpi.comnih.gov. These methods can achieve very low detection limits, with reported values as low as 2.2 x 10⁻⁸ mol/L for MFE sciencepublishinggroup.com and down to 8 x 10⁻¹¹ mol/L for Bi/Au microelectrodes with optimized deposition times mdpi.comnih.gov. The use of modified electrodes, such as Nafion/mercury film electrodes, can enhance selectivity and reduce interference from other metal ions nih.gov. ASV is particularly useful for analyzing thallium in environmental waters sciencepublishinggroup.comnih.govmdpi.comnih.gov.
Trace Level Determination of this compound in Environmental Samples
Accurate quantification of thallium in environmental matrices like water, soil, and biota requires methods capable of detecting very low concentrations.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a cornerstone technique for the ultra-trace determination of elements, including thallium, in a wide array of environmental and biological samples researchgate.netwjygy.com.cnbvsalud.orgnih.govnih.govaben.com.br. Its high sensitivity and multi-element capability make it ideal for environmental monitoring.
ICP-MS can achieve detection limits in the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range, depending on the sample matrix and specific instrument configuration researchgate.netwjygy.com.cnnih.gov. For instance, detection limits of 0.08 μg/L in workplace air bvsalud.org and 0.0370 ng/mL in biological samples have been reported nih.gov. To mitigate matrix effects and improve accuracy, internal standards such as Rhodium (Rh), Rhenium (Re), Indium (In), or Thallium isotopes are commonly employed researchgate.netwjygy.com.cnaben.com.br. Techniques like Kinetic Energy Discrimination (KED) can be utilized to reduce spectral interferences, further enhancing analytical reliability wjygy.com.cn. ICP-MS is widely applied to water samples researchgate.netaben.com.br, food nih.gov, and biological matrices researchgate.netnih.gov.
Flame Atomic Absorption Spectrometry (FAAS) for this compound
Flame Atomic Absorption Spectrometry (FAAS) remains a valuable technique for thallium determination, although it typically requires preconcentration steps to achieve the sensitivity needed for trace environmental analysis scirp.orgresearchgate.nettandfonline.comnih.govmdpi.com. Direct aspiration of samples into the flame can yield detection limits around 0.02 mg/kg for soil nih.gov.
To enhance sensitivity, FAAS is often coupled with preconcentration techniques, such as Solid Phase Extraction (SPE) scirp.orgresearchgate.netmdpi.com or hydride generation coupled with atom trapping (HG-IAT-FAAS) scielo.br. These preconcentration methods can significantly improve detection limits, with values reported as low as 5.1 ng/mL scirp.org or 0.40 ng/mL for HG-IAT-FAAS scielo.br. Flow-injection (FI) systems can be integrated with FAAS for automated on-line preconcentration and analysis, increasing sample throughput researchgate.netmdpi.com. FAAS, often with preconcentration, is applied to various environmental samples, including water researchgate.netmdpi.com and soil nih.gov.
Sample Preparation and Preconcentration Techniques for this compound Analysis
Effective sample preparation is paramount for the accurate determination of thallium, particularly from complex environmental matrices. Preconcentration techniques are vital for increasing the analyte concentration to levels detectable by the chosen analytical instrument, while also removing interfering substances.
Solid Phase Extraction (SPE) is a widely adopted method for thallium preconcentration nih.govscirp.orgresearchgate.netmdpi.comaxa-research.orgtandfonline.com. This technique involves passing a sample solution through a sorbent material that selectively retains thallium ions. The retained thallium is then eluted with a small volume of solvent, achieving a significant enrichment factor. Various sorbent materials have been explored, including modified alumina (B75360) nih.gov, multiwalled carbon nanotubes scirp.org, octadecyl silica (B1680970) membrane disks , graphene oxide nanocomposites tandfonline.com, and PTFE turnings mdpi.com. SPE can also be adapted for the separation of Tl(I) and Tl(III) nih.gov. Enrichment factors ranging from 35 to over 140 have been reported, depending on the sorbent and conditions used scirp.orgmdpi.comtandfonline.com.
Ion Exchange (IE) is another crucial technique, particularly for thallium speciation ajol.infonih.govtandfonline.comresearchgate.net. Ion-exchange resins can selectively bind thallium ions based on their charge and affinity. By forming complexes with agents like DTPA, Tl(III) can be retained differently from Tl(I) on ion-exchange columns, enabling their separation ajol.infospeciation.netnih.gov. Ion exchange can also be integrated into SPE formats using mini-columns researchgate.net. While effective, ion exchange can be influenced by the presence of other ions in the sample matrix nih.gov.
Other methods, such as hydride generation (HG) , are employed to convert thallium into a volatile hydride species, which can then be efficiently detected by atomic absorption spectrometry scielo.brnih.govrsc.orgrsc.org. Electrochemical hydride generation (ECHG) offers an alternative to chemical hydride generation, providing high sensitivity nih.govrsc.orgrsc.org. Solvent extraction is also utilized for separating thallium from matrices or for preconcentration nih.govtandfonline.com.
Data Tables
Table 1: Comparative Detection Limits of Key Analytical Techniques for Thallium
| Analytical Technique | Typical Detection Limit (Approximate) | Primary Application Focus | Reference(s) |
| Anodic Stripping Voltammetry (ASV) | 10⁻⁸ to 10⁻¹¹ mol/L | Trace Tl(I) in water, electrochemical sensing | sciencepublishinggroup.comnih.govmdpi.comnih.gov |
| IC-ICP-MS (Speciation) | 3-70 ng/L (for Tl(I) and Tl(III)) | Speciation of Tl(I) and Tl(III) in environmental samples | ajol.infonih.gov |
| ICP-MS (Trace Determination) | pg/mL to ng/mL | Ultra-trace Tl in water, soil, food, biological samples | researchgate.netwjygy.com.cnnih.govnih.gov |
| FAAS (with Preconcentration) | ng/mL to µg/L | Trace Tl in water, soil, biological samples | scirp.orgresearchgate.nettandfonline.commdpi.comscielo.br |
| FAAS (Direct Aspiration) | mg/kg | Higher concentrations in soil | nih.gov |
Table 2: Summary of Sample Preparation and Preconcentration Techniques for Thallium Analysis
| Technique | Sorbent/Methodology | Typical Enrichment Factor | Primary Application | Reference(s) |
| Solid Phase Extraction (SPE) | Modified alumina, carbon nanotubes, silica membranes, PTFE turnings, ionic liquids | 35 - 140+ | Preconcentration for FAAS/ICP-MS, Tl(I)/Tl(III) separation | nih.govscirp.orgmdpi.comtandfonline.com |
| Ion Exchange (IE) | Anion/Cation exchange resins, DTPA complexation | N/A (Separation) | Speciation of Tl(I) and Tl(III), separation from matrix | ajol.infonih.govnih.govresearchgate.net |
| Hydride Generation (HG/ECHG) & Atom Trapping | Tungsten electrodes, graphite (B72142) tubes | 400-450 fold enhancement | Highly sensitive determination by FAAS/ETAAS | scielo.brrsc.orgrsc.org |
| Solvent Extraction | Various organic solvents, ionic liquids | Variable | Separation from complex matrices, preconcentration | nih.govtandfonline.com |
Compound Names Mentioned:
this compound (Tl⁺)
Thallium (III) ion (Tl³⁺)
Diethylenetriaminepentaacetic acid (DTPA)
Dimethyl thallium cation (Me₂Tl⁺)
Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient sample preparation technique that involves the rapid dispersion of a small volume of an organic solvent (extractant) in an aqueous sample, creating a cloudy solution. This dispersion significantly increases the surface area between the organic and aqueous phases, facilitating fast mass transfer of the analyte into the extractant. Subsequent separation of the extractant, often through centrifugation or sedimentation, allows for the analysis of the concentrated analyte.
Several variations of DLLME have been explored for thallium analysis, often targeting speciation between Thallium (I) (Tl(I)) and Thallium (III) (Tl(III)).
Ionic Liquid-Assisted DLLME: The use of ionic liquids (ILs) as extractants or ion-pairing reagents in DLLME has shown significant promise for thallium analysis nih.govnih.govconicet.gov.ar. For instance, tetradecyl(trihexyl)phosphonium chloride (CYPHOS® IL 101) and 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([C6mim][PF6]) have been employed. In one approach, Tl(III) is complexed with chloride ions to form an anionic complex, which then forms an ion pair with the IL and is extracted nih.govnih.govconicet.gov.ar. Tl(I), however, does not readily form stable anionic complexes under these conditions and remains in the aqueous phase, allowing for selective separation nih.govnih.govconicet.gov.ar. This method, coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), has achieved detection limits as low as 0.4 ng/L with relative standard deviations (RSD) of 1.3–1.5% nih.govnih.govconicet.gov.ar. Sequential Injection DLLME (SI-DLLME) has also been developed, utilizing ILs and achieving an enhancement factor of 290 and a detection limit of 0.86 µg/L for Tl(I) researchgate.net.
DLLME based on Solidification of Floating Organic Drop (DLLME-SFO): This technique modifies DLLME by using an extractant with a melting point slightly above room temperature, allowing the organic phase to solidify after extraction. This solid phase can then be easily collected. For thallium determination, methods have employed chelating agents like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) with 1-dodecanol (B7769020) as the extractant and ethanol (B145695) as the disperser solvent, achieving linearity for Tl(III) and demonstrating good precision arabjchem.org. Another approach uses a dispersive suspended droplet microextraction method, which avoids the time-consuming centrifugation step inherent in traditional DLLME, yielding a detection limit of 3.1 µg/L and an enrichment factor of 33 analchemres.org.
Ion Pair-Based DLLME: This method involves complexing thallium, often Tl(III) with bromide ions, to form a negatively charged complex. This complex is then paired with a counter-ion, such as cetylpyridinium (B1207926) chloride, to form a hydrophobic complex extractable into an organic solvent like chloroform (B151607) tandfonline.com. This technique has been used for total thallium determination, achieving a detection limit of 0.03 µg/L with an RSD of 4.1% tandfonline.com.
Table 1: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) Methods for Thallium Analysis
| Technique | Extractant/Disperser | LOD (ng/L) | EF (approx.) | RSD (%) | Analyte(s) | Detection Method | Citation |
| IL-DLLME | CYPHOS® IL 101, [C6mim][PF6] | 0.4 | N/A | 1.3–1.5 | Tl(I), Tl(III) | ICP-MS | nih.govnih.govconicet.gov.ar |
| Ion pair-DLLME | Cetylpyridinium chloride | 30 | N/A | 4.1 | Total Tl | FAAS | tandfonline.com |
| DLLME-SFO | 1-(2-pyridylazo)-2-naphthol (PAN), 1-dodecanol, ethanol | N/A | N/A | 5.3 | Tl(III) | FAAS | arabjchem.org |
| SI-DLLME | [Hmim][PF6] | 860 | 290 | 2.7 | Tl(I) | FAAS | researchgate.net |
| SPE-DLLME (DLLME step) | Not specified (combined with SPE) | 39,000 | 400 | 6.5 | Tl(III) | ETV-ICP-MS | at-spectrosc.com |
| Dispersive suspended droplet microextraction | Not specified | 3100 | 33 | 1.4 | Total Tl | FAAS | analchemres.org |
Note: LOD values are presented in ng/L. For at-spectrosc.com, the LOD of 0.039 pg/mL in the final solution with an EF of 400-fold was converted to an approximate sample LOD of 39 ng/L. For arabjchem.org, specific LOD in ng/L was not provided.
Solid-Phase Extraction for this compound
Solid-Phase Extraction (SPE) is a versatile technique that utilizes a solid sorbent material to selectively retain analytes from a liquid sample. The retained analytes are then eluted using a small volume of an appropriate solvent, achieving both purification and preconcentration. SPE offers advantages such as high recovery, selectivity, and the ability to process large sample volumes. Various SPE sorbent materials have been developed and applied for thallium analysis.
Magnetic Nanomaterials: Magnetic nanoparticles, such as modified multiwalled carbon nanotubes (MMWCNTs), have been synthesized and employed for magnetic solid-phase extraction (MSPE) of Tl(I) ions analchemres.organalchemres.org. These sorbents offer ease of separation using an external magnet. One study reported an enrichment factor of 100 and a detection limit of 0.59 µg/L (590 ng/L) with an RSD of ±1.9% for Tl(I) analchemres.organalchemres.org. Chitosan-based magnetic hydrogels have also been utilized for MSPE of Tl(I), achieving a detection limit of 12 ng/mL (12 µg/L) researchgate.net.
Ion-Imprinted Polymers (IIPs): Ion-imprinted polymers are synthesized with specific recognition sites for the target analyte. This compound-imprinted polymers have been prepared and used as sorbents for SPE, demonstrating selectivity for Tl(I) ijcce.ac.ir. While a specific LOD in standard units was not clearly reported, the method showed an RSD of 3.5% ijcce.ac.ir.
Modified Alumina and Disks: Alumina modified with sodium dodecyl sulfate (B86663) (SDS) has been used for SPE, demonstrating selective retention of Tl(III) complexes rather than Tl(I) nih.govnih.gov. This method allows for the speciation of thallium, with LODs reported as 25 pg/L for Tl(I) and 160 pg/L for Tl(III) nih.govnih.gov. Empore™ chelating disks have also been employed, offering a high preconcentration factor of 500 and a detection limit of 5 ng/L for thallium species tandfonline.com.
Functionalized Nanomaterials and Resins: Titanium dioxide nanofibers have been used in a combined SPE-DLLME approach for thallium speciation, with the SPE step serving for preconcentration and matrix removal, achieving a high enrichment factor of 400-fold at-spectrosc.com. Modified multiwalled carbon nanotubes (MWCNTs) functionalized with PAN reagent have also been applied for SPE of Tl(I), yielding a detection limit of 5.1 ng/mL (5.1 µg/L) and an RSD of 1.5% scirp.org. Anion exchange resins, such as Dowex Monosphere 550A (OH), have been utilized in column-SPE for thallium speciation, achieving very low detection limits (0.015 pg/mL for Tl(I)) and a high enrichment factor of 450 researchgate.net.
Table 2: Performance of Solid-Phase Extraction (SPE) Methods for Thallium Analysis
| Sorbent Type | Eluent | LOD (ng/L) | PF (approx.) | RSD (%) | Analyte(s) | Detection Method | Citation |
| Magnetic MWCNT nanocomposite | 0.1 M HCl | 590 | 100 | 1.9 | Tl(I) | FAAS | analchemres.organalchemres.org |
| Alumina coated with SDS | 40% HNO3 | 0.025 | N/A | ~2 | Tl(I), Tl(III) | ICP-MS | nih.govnih.gov |
| This compound-Imprinted Polymer (IIP) | 1 mol/L HNO3 | N/A | N/A | 3.5 | Tl(I) | ETAAS | ijcce.ac.ir |
| Chitosan based magnetic hydrogels (CMH) | Not specified | 12,000 | N/A | 2.0 | Tl(I) | FAAS | researchgate.net |
| Empore™ chelating disk | Not specified | 5 | 500 | N/A | Tl(I), Tl(III) | ETAAS | tandfonline.com |
| Dowex Monosphere 550A (OH) anion exchange resin | Dilute HNO3 | 15 | 450 | 6.5–7.3 | Tl(I), Tl(III) | ICP-MS | researchgate.net |
| 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on naphthalene | 3.0 mol/L HNO3 | N/A | 35 | 2.0 | Tl(III) | FAAS | researchgate.net |
| TiO2 nanofibers (SPE step) | Not specified | N/A | 400 | 6.5 | Tl(I), Tl(III) | ETV-ICP-MS | at-spectrosc.com |
| PAN modified MWCNTs | 1.0 mol/L HCl | 5100 | N/A | 1.5 | Tl(I) | FAAS | scirp.org |
Note: LOD values are presented in ng/L. For nih.govnih.gov, LODs are in pg/L and converted to ng/L (1 ng = 1000 pg). For researchgate.net and scirp.org, LODs were in ng/mL and converted to µg/L (1 ng/mL = 1 µg/L = 1000 ng/L). For researchgate.net, LODs were in pg/mL, converted to ng/L assuming a typical preconcentration scenario.
Remediation Strategies for Thallium I Ion Contamination
Water Treatment Technologies for Thallium (I) Ion Removal
Chemical Oxidation and Precipitation of this compound
Oxidation to Thallium (III) followed by Precipitation
A key strategy for removing Tl(I) from aqueous solutions involves its oxidation to the trivalent state, Tl(III), followed by precipitation. Tl(I) is highly soluble and mobile in water, whereas Tl(III) exhibits lower solubility and tends to precipitate as hydroxides or oxides, such as Tl(OH)₃ or Tl₂O₃, particularly under neutral to alkaline conditions mdpi.comed.ac.ukresearchgate.netnsrrc.org.twresearchgate.net. This transformation significantly reduces the concentration of dissolved thallium in the water. For instance, recycled aluminum beverage can powder (AlCP) has been utilized to catalyze a Fenton-like reaction, oxidizing Tl(I) to Tl(III). Subsequent alkalinization to pH 9.5 induced the precipitation of Tl(III), achieving removal efficiencies as high as 99.8% in a pure AlCP system researchgate.netnsrrc.org.tw. Similarly, manganese oxides have demonstrated the ability to oxidize Tl(I) to Tl(III), facilitating its removal through co-precipitation mdpi.comresearchgate.netacs.org.
Role of Oxidizing Agents (e.g., Permanganate (B83412), Hypochlorite)
Various oxidizing agents play a crucial role in the oxidation of Tl(I) to Tl(III). Potassium permanganate (KMnO₄) and hypochlorite (B82951) (ClO⁻) are notable examples. Research indicates that KMnO₄ can oxidize Tl(I) to Tl(III), with the reaction kinetics being pH-dependent. Under alkaline conditions (pH 8-10), second-order kinetics were observed, with TlOH as a primary active species. At acidic pH (4-6), autocatalysis mediated by MnO₂ was significant acs.orgresearchgate.netacs.orgnih.gov. The presence of bromide ions (Br⁻) can catalytically enhance the oxidation of Tl(I) by KMnO₄ at acidic pH, likely through the formation of reactive bromine species like HOBr and Br₂, which contribute to a faster oxidation rate researchgate.netnih.gov.
Hypochlorite (HOCl) also effectively oxidizes Tl(I). The reaction rate with HOCl generally decreases with increasing pH, suggesting that protonated chlorine species may be the active oxidants. Furthermore, manganese dioxide (MnO₂) can catalyze the oxidation of Tl(I) by HOCl, with MnO₂ surface vacancies acting as active sites for thallium adsorption and subsequent oxidation acs.orgnih.gov. A study utilizing magnetite-based biochar demonstrated that the addition of hypochlorite significantly enhanced Tl(I) removal, achieving over 98.5% efficiency during recycle tests, with oxidation, surface precipitation, and complexation identified as key removal mechanisms researchgate.netnih.gov.
Advanced Oxidation Processes (AOPs) for this compound
Advanced Oxidation Processes (AOPs) are a group of powerful chemical treatment processes that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade or mineralize recalcitrant pollutants genesiswatertech.com. For thallium remediation, AOPs can facilitate the oxidation of Tl(I) to Tl(III), which is more amenable to removal through precipitation or adsorption. Electrochemical advanced oxidation processes (EAOPs), such as electrochemical oxidation (EO) and electro-Fenton (EF), are particularly promising rsc.org. For instance, an aerated electrochemical reactor (AER) powered by microbial fuel cells (MFCs) demonstrated that indirect electrochemical oxidation, primarily by in-situ generated hydrogen peroxide (H₂O₂), could oxidize 80.5% of Tl(I) to Tl(III) ed.ac.uk. Subsequent coagulation/precipitation achieved nearly complete removal of total thallium. The Fenton process, involving the reaction of iron ions with hydrogen peroxide, has also been investigated for the simultaneous removal of thallium and chelating agents like EDTA, achieving over 98% Tl removal under optimized conditions researchgate.net.
Bio-electrochemical Systems for this compound Remediation
Bio-electrochemical systems (BES), particularly microbial fuel cells (MFCs), offer a sustainable approach for pollutant removal and energy generation. These systems leverage microbial biocatalytic activities to degrade organic matter and, in doing so, can facilitate the removal of heavy metals like thallium rsc.orgtandfonline.commdpi.comacs.orgmdpi.com. MFCs can be employed for the electrochemical oxidation of Tl(I) to Tl(III), often utilizing the generated electricity to power the process ed.ac.ukrsc.org. One study reported an MFC-powered electrochemical oxidation process that reduced 80.5% of thallium from groundwater rsc.org. BESs can also contribute to metal removal through cathodic reduction or by creating conditions that promote precipitation or adsorption. The synergistic action of microbial activity and electrochemical reactions in BESs can lead to high removal efficiencies for various heavy metals, including thallium, while also offering the potential for resource recovery and reduced operational costs compared to conventional methods rsc.orgmdpi.com.
Soil Remediation Approaches for this compound
Remediating thallium-contaminated soils aims to reduce its mobility and bioavailability to prevent uptake by plants and subsequent entry into the food chain. Key strategies include immobilization and phytoremediation.
Immobilization Techniques for this compound in Soil
Immobilization techniques involve adding amendments to the soil to bind thallium, converting it into less soluble and less bioavailable forms. Biochar, derived from the pyrolysis of organic materials, has shown significant promise in immobilizing thallium in soils researchgate.net. For instance, a jacobsite (MnFe₂O₄)-biochar composite (MFBC) effectively reduced the labile fraction of thallium in highly acidic, Tl-polluted soils. After 30 days of amendment, the labile fraction of Tl decreased from 1.51 mg/kg to 0.88 mg/kg, with the effect strengthening with increased amendment ratio nih.gov. This immobilization is often attributed to mechanisms such as adsorption onto the biochar surface, complexation, and potential changes in soil pH that favor Tl precipitation doi.orgscispace.com. Other soil amendments, such as phosphates and iron oxides, can also contribute to thallium immobilization by forming insoluble precipitates or through surface complexation mdpi.comdoi.org. Nonthermal plasma (NTP) irradiation of stabilizers like potassium dihydrogen phosphate (B84403) and sodium diethyldithiocarbamate (B1195824) has also been explored to enhance the chemical immobilization of Tl contaminants in soil by improving their physicochemical characteristics and strengthening their adsorption towards Tl ions doi.org.
Phytoremediation Potential for this compound
Phytoremediation utilizes plants to remove, stabilize, or degrade contaminants in soil or water. Certain plant species exhibit a high capacity for thallium uptake and tolerance, making them suitable for phytoremediation. Ferns and plants from the Lemna genus have been noted for their accumulation capabilities mdpi.com. Species such as Iberis intermedia and Biscutella laevigata have been identified as thallium hyperaccumulators, capable of accumulating substantial amounts of thallium in their above-ground tissues researchgate.netkiwiscience.comnih.gov. Iberis intermedia, for example, can accumulate up to 1.94% thallium by dry weight in its tissues researchgate.net. These plants can be used for phytoextraction, where the harvested biomass containing thallium is removed from the site, or for phytostabilization, where plants reduce the mobility of thallium in the soil through root uptake and accumulation in tissues or by altering soil properties researchgate.netnih.gov. While some plants like Brassica juncea (Indian mustard) can withstand high Tl concentrations and accumulate it in edible parts, the focus for phytoremediation is on their capacity to clean contaminated soil rather than their suitability for human consumption nih.gov. Studies have shown that Tl uptake by plants is influenced by soil properties such as potassium content, with higher potassium levels potentially reducing Tl availability and plant accumulation mdpi.com.
Coordination Chemistry and Structural Aspects of Thallium I Ion
Coordination Environments of Thallium (I) Ion in Complexes
Thallium(I) ions are known to adopt a broad spectrum of coordination numbers (CN), typically ranging from 2 to 15, with common values including 2, 3, 4, 5, 6, 7, 8, 9, and 10. researchgate.net The coordination environments are highly variable and strongly influenced by the stereochemically active 6s² lone pair, which often leads to distorted polyhedra and non-centrosymmetric arrangements. researchgate.netmdpi.comscispace.comrsc.orgresearchgate.netarizona.edu
The nature of these coordination environments can be broadly classified:
Hemidirected Coordination: This is a prevalent mode where the lone pair occupies one hemisphere, directing the coordinated ligands to the opposite hemisphere. This can manifest as either convex (typically at lower CNs, 2-6) or concave (at higher CNs, 6-11) geometries, with the lone pair significantly influencing the shape of the coordination polyhedron. researchgate.net
Equatorial Coordination: This geometry is rare and typically observed in Tl(I)-Oₙ polyhedra with coordination numbers between 5 and 12. researchgate.net
Bisdirected Coordination: Similar to that observed in Pb(II) complexes, this geometry has also been identified in Tl(I)-Oₙ environments. researchgate.net
Holodirected Coordination: Characterized by high coordination numbers (8-15), this type shows no apparent stereoactivity of the lone pair, resulting in a more symmetrical distribution of weaker Tl-O bonds around the central thallium atom. researchgate.net
These diverse coordination modes are facilitated by Tl(I)'s ability to bond with a variety of donor atoms, including oxygen, nitrogen, sulfur, selenium, tellurium, and carbon. researchgate.netresearchgate.netrsc.orgrsc.orgacs.orgdeepdyve.commdpi.comresearchgate.netnih.govresearchgate.netnih.govrsc.orguni-regensburg.de
Table 1: Representative Coordination Environments of Thallium(I) Ion
| Coordination Number (CN) | Coordination Geometry Type | Description | Representative Ligands/Context |
| 2-6 | Hemidirected (Convex) | Lone pair directed to one hemisphere, ligands in the opposite; strong lone pair stereoactivity. | Oxysalts, cyanoximes, tetrazoles. |
| 6-11 | Hemidirected (Concave) | Lone pair directed to one hemisphere, ligands in the opposite; pronounced lone pair stereoactivity. | Oxysalts, imidodiphosphinates, benzoate (B1203000) derivatives. |
| 5-12 | Equatorial | Rare geometry, lone pair influence less defined or equatorial. | Oxysalts. |
| N/A | Bisdirected | Observed in Tl(I)-Oₙ polyhedra, analogous to Pb(II) complexes. | Oxysalts. |
| 8-15 | Holodirected | Symmetrical distribution of bonds, minimal indication of lone pair stereoactivity. | Oxysalts, often with many weak Tl-O bonds. |
| 2-6 | Sawhorse | Unusual coordination environment, often completed by π-interactions. | Rhodium/Iridium complexes with pyridine (B92270) dithiolate ligands. acs.org |
| 4-8 | Pyramidal/Distorted | Common due to lone pair influence, often with a pyramidal arrangement where the lone pair occupies the apex. | Tropolonates, benzoate derivatives. deepdyve.commdpi.com |
Supramolecular Assembly and Polymer Formation Involving this compound
Thallium(I) ions exhibit a pronounced tendency to form extended one-dimensional (1D) coordination polymers and other supramolecular assemblies. researchgate.netmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov These structures arise from the interplay of primary coordination bonds and significant secondary interactions, which are crucial for their stabilization and architectural complexity. The formation of these extended networks is a key characteristic of Tl(I) chemistry, distinguishing it from many other main-group metal ions. researchgate.net
Examples of Tl(I) coordination polymers and supramolecular structures include those formed with:
Cyanoxime ligands, often exhibiting ladder-type motifs and short Tl-Tl distances. mdpi.comresearchgate.net
Tetrazolate ligands, leading to 1D, 2D, and 3D networks with various secondary interactions. rsc.org
Imidodiphosphinate ligands, forming 1D coordination polymers with diverse coordination geometries. rsc.org
Benzoate derivatives, which can form dimeric units linked into polymers, often displaying pronounced lone pair activity and metal-phenyl π-bonding. deepdyve.com
Tropolonate ligands, forming chelates stabilized by intermolecular Tl-O contacts. mdpi.com
Aminoterephthalate ligands, leading to three-dimensional organometallic supramolecular polymer nanostructures. researchgate.netnih.gov
Heterometallic systems, such as Pt(II)-Tl(I) complexes, which form extended networks stabilized by Pt-Tl bonds and various secondary interactions. nih.govrsc.orgrsc.org
Role of Lone Pair Electrons in this compound Stereochemistry
Relativistic effects, particularly spin-orbit coupling, are fundamental to understanding the inert pair effect in heavy elements like thallium. Spin-orbit coupling stabilizes the 6s orbital, making it less available for bonding and thus reinforcing the preference for the +1 oxidation state and the stereochemical activity of the lone pair. scispace.comdiva-portal.orgnih.govresearchgate.net This effect explains why Tl(I) compounds often exhibit distorted geometries, such as pyramidal or sawhorse arrangements, where the lone pair occupies a distinct spatial position. researchgate.netdeepdyve.com
Secondary Interactions in this compound Structures (e.g., Thallium...Thallium, Thallium...Carbon)
Secondary interactions are indispensable in the construction of Tl(I) coordination polymers and supramolecular assemblies, often complementing primary coordination bonds. These interactions significantly influence the dimensionality and stability of the resulting structures. researchgate.netresearchgate.netdeepdyve.comnih.gov
Thallium-Thallium (Tl-Tl) Interactions: Metallophilic Tl-Tl interactions are frequently observed and are crucial for stabilizing polymeric frameworks. These contacts, often referred to as thallophilic interactions, occur at distances comparable to those found in metallic thallium (approximately 3.46 Å). Observed distances in various complexes range from around 3.65 Å to 4.4 Å. mdpi.comresearchgate.netacs.orgdeepdyve.comresearchgate.netrsc.org For instance, in Tl₂(1,3-BCO), a Tl-Tl distance of 3.670 Å was reported, researchgate.net while in Pt-Tl complexes, Tl-Tl bonds are not directly formed, but Tl-π interactions and Tl-N≡C contacts contribute to the extended structures. nih.govrsc.orgrsc.org
Thallium-Carbon (Tl-C) Interactions: Tl(I) ions frequently engage in interactions with carbon atoms, particularly with unsaturated systems like aromatic rings. These Tl-C interactions, often described as π-interactions, are vital in forming organometallic polymers. researchgate.netdeepdyve.comnih.govuni-regensburg.de For example, Tl⁺ cations in benzoate complexes exhibit Tl-phenyl η⁶-interactions at distances of 3.3–3.5 Å, indicating significant bonding. deepdyve.com Similarly, Tl⋯C approaches involving aromatic rings are observed in other Tl(I) coordination polymers. nih.gov
Table 2: Examples of Secondary Interactions in Thallium(I) Structures
| Interaction Type | Ligand/Context | Observed Distance (Å) | Reference(s) |
| Tl-Tl | Tl₂(1,3-BCO) coordination polymer | 3.670 | researchgate.net |
| Tl-Tl | Tl(PhCO) coordination polymer | 3.838 | researchgate.net |
| Tl-Tl | (TlL)n coordination polymers | 3.65–3.85 | mdpi.com |
| Tl-Tl | Pt-Tl complexes (via Pt-Tl bond) | 2.7686(9), 2.7706(9) | acs.org |
| Tl-Tl | Thallium benzoate dimers | 4.2–4.4 | deepdyve.com |
| Tl-C (π) | Tl-phenyl interactions in benzoate complexes | 3.3–3.5 | deepdyve.com |
| Tl-C | Tl⋯C approaches in aromatic rings (ATA polymer) | Varies | nih.gov |
| Tl-O | Tropolonate complexes | 2.72–3.08 | mdpi.com |
| Tl-N | Tetrazolate coordination polymers | Varies | rsc.org |
| Tl-F | Pt-Tl complexes with fluorinated ligands | 2.929–3.203 | rsc.org |
Synthesis and Characterization of this compound Coordination Compounds
The synthesis of Tl(I) coordination compounds, particularly coordination polymers, typically involves the reaction of soluble Tl(I) salts with appropriate organic ligands in a suitable solvent. Common Tl(I) precursors include thallium(I) nitrate (B79036) (TlNO₃), thallium(I) triflate (TlOTf), thallium(I) chloride (TlCl), thallium(I) ethoxide (TlOEt), and thallium(I) hydroxide (B78521) (TlOH). rsc.orgmdpi.comhhu.de The ligands employed are diverse, ranging from simple anions to complex organic molecules like cyanoximes, tetrazoles, tropolonates, and dicarboxylates. researchgate.netrsc.orgrsc.orgdeepdyve.commdpi.comresearchgate.netnih.gov
Emerging synthetic methodologies, such as sonochemical and mechanochemical processes, have also been utilized to prepare Tl(I) coordination polymers, offering greener and potentially more efficient routes. nih.gov
Characterization of these compounds relies on a suite of analytical techniques to elucidate their structures, compositions, and properties:
Single-Crystal X-ray Diffraction: This is the cornerstone technique for determining the precise three-dimensional structures of Tl(I) coordination compounds, revealing coordination numbers, geometries, bond lengths, and the nature and extent of secondary interactions. researchgate.netresearchgate.netrsc.orgrsc.orgdeepdyve.commdpi.comresearchgate.netnih.govnih.govrsc.org
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to identify functional groups within the ligands and confirm coordination to the metal center. rsc.orgrsc.orgmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ²⁰⁵Tl NMR are valuable for structural characterization and studying the electronic environment of the thallium ion. Other nuclei like ³¹P, ⁷⁷Se, and ¹²⁵Te are relevant for complexes involving these elements. rsc.orgmdpi.com
UV-Vis and Luminescence Spectroscopy: Employed to study the electronic transitions and photophysical properties of the complexes, especially in heterometallic systems. mdpi.comnih.govrsc.org
Elemental Analysis: Provides confirmation of the empirical formula by determining the percentage composition of constituent elements. rsc.orgresearchgate.net
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA): Used to assess the thermal stability of the compounds and identify decomposition pathways. researchgate.netresearchgate.netnih.gov
Mechanistic Research on Thallium I Ion Interactions in Biological Systems Non Human, Cellular/molecular Focus
Molecular Mimicry of Potassium (K⁺) by Thallium (I) Ion
A key aspect of Tl⁺ toxicity is its remarkable similarity to the essential alkali metal cation, potassium (K⁺). This resemblance, particularly in ionic radius and charge, allows Tl⁺ to be readily transported into cells and to substitute for K⁺ in various cellular functions, thereby disrupting normal physiological processes nih.govencyclopedia.pubnih.govsrce.hrfrontiersin.orgwikipedia.orgnih.gov.
Competition for Ion Channels and Transporters
Due to its comparable ionic radius and charge to K⁺, Tl⁺ can efficiently enter cells through potassium uptake pathways, including various ion channels and transporters nih.govencyclopedia.pubsrce.hrfrontiersin.orgwikipedia.orgnih.govmdpi.comnih.govionbiosciences.comionbiosciences.comresearchgate.net. This promiscuous uptake allows Tl⁺ to accumulate within cells, where it can then compete with K⁺ for binding sites on critical cellular machinery.
Notable among these is the Na⁺/K⁺-ATPase pump, a vital membrane protein responsible for maintaining electrochemical gradients across cell membranes. Tl⁺ can substitute for K⁺ in the Na⁺/K⁺-ATPase, and studies indicate it has a tenfold greater affinity for this enzyme than K⁺, leading to significant inhibition of its activity encyclopedia.pubsrce.hrfrontiersin.orgplos.org. This interference disrupts ion homeostasis and the electrochemical gradients essential for cellular signaling and transport.
Furthermore, Tl⁺ flux assays, widely used in high-throughput screening, leverage the permeability of Tl⁺ through potassium channels and transporters as a surrogate for K⁺ activity ionbiosciences.comionbiosciences.comassaygenie.commoleculardevices.comthermofisher.com. This highlights the direct competition and substitution that Tl⁺ undergoes with K⁺ in these critical membrane transport systems.
Table 1: Comparison of Ionic Radii: Thallium (I) vs. Potassium
| Ion | Ionic Radius (pm) | Ionic Radius (Å) | References |
| Thallium (I) | 173 | 1.76 / 1.70 | nih.govnih.gov |
| Potassium | 165 | 1.60 / 1.64 | nih.govnih.gov |
Disruption of Potassium-Dependent Cellular Processes
The intracellular accumulation of Tl⁺ and its competition with K⁺ lead to the disruption of numerous potassium-dependent cellular processes. These include the maintenance of membrane potential, crucial for nerve impulse transmission and cellular signaling nih.govencyclopedia.pubsrce.hrfrontiersin.orgwikipedia.org. Tl⁺'s interference with the Na⁺/K⁺-ATPase pump further exacerbates these disruptions by impairing the cell's ability to regulate ion gradients encyclopedia.pubsrce.hrfrontiersin.orgplos.org.
Beyond membrane transport, Tl⁺ also affects other K⁺-dependent functions. It can substitute for K⁺ in the stabilization of ribosomes, thereby interfering with protein synthesis encyclopedia.pubmdpi.com. Additionally, Tl⁺ has been implicated in disrupting physiological muscle contraction, a process heavily reliant on potassium ion fluxes encyclopedia.pubmdpi.com. These broad disruptions underscore Tl⁺'s capacity to mimic K⁺ and subvert vital cellular homeostasis.
Enzymatic Inhibition and Metabolic Interference by this compound
Thallium (I) ions exert significant toxic effects by interfering with the function of numerous enzymes, thereby disrupting critical metabolic pathways. This interference is largely attributed to Tl⁺'s high affinity for sulfhydryl (-SH) groups present in amino acid residues, particularly cysteine, within protein structures nih.govencyclopedia.pubnih.govsrce.hrwikipedia.orgmdpi.comciencialatina.orgepa.govresearchgate.net.
Interaction with Thiol Groups (-SH)
The binding of Tl⁺ to sulfhydryl groups can induce conformational changes in enzymes, leading to their inactivation and the disruption of metabolic processes encyclopedia.pubnih.govsrce.hrepa.govresearchgate.net. This interaction can also lead to the modification of glutathione (B108866) (GSH), a key cellular antioxidant, further contributing to oxidative stress nih.govciencialatina.org. Tl⁺'s affinity for sulfur ligands is a significant factor in its ability to bind to and inactivate proteins containing cysteine residues nih.govsrce.hrwikipedia.org.
Impact on Key Metabolic Enzymes
Tl⁺ has been shown to inhibit several crucial enzymes involved in cellular energy metabolism:
Pyruvate (B1213749) Kinase: Thallium (I) ions are known to inhibit pyruvate kinase, an enzyme critical for glycolysis, particularly in its Mg²⁺-regulated and K⁺-dependent forms encyclopedia.pubmdpi.commdpi.combohrium.comnih.gov. This inhibition disrupts the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in ATP production .
Succinate (B1194679) Dehydrogenase (SDH): Tl⁺ also inhibits succinate dehydrogenase (also known as Complex II of the electron transport chain), an enzyme central to both the citric acid cycle and mitochondrial respiration encyclopedia.pubcolab.wsdntb.gov.uaelifesciences.org. Inhibition of SDH impairs the flow of electrons through the electron transport chain, thereby reducing ATP synthesis encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net.
Other Enzymes: Tl⁺ can also inhibit enzymes such as ATPase and aldehyde dehydrogenase, further contributing to metabolic dysregulation encyclopedia.pubplos.org.
Mitochondrial Dysfunction Induced by this compound
Mitochondria are recognized as a primary cellular target for Tl⁺ toxicity frontiersin.orgmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.net. The ion's detrimental effects on mitochondrial function are multifaceted, leading to impaired energy production and the initiation of cell death pathways.
Tl⁺ can increase the passive permeability of the inner mitochondrial membrane to protons (H⁺), potassium (K⁺), and sodium (Na⁺), contributing to mitochondrial swelling researchgate.netresearchgate.net. This disruption is accompanied by a collapse of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function frontiersin.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net.
Furthermore, Tl⁺ significantly impairs the electron transport chain (ETC) by inhibiting key complexes, including Complex I, II (Succinate Dehydrogenase), and IV encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net. This inhibition disrupts oxidative phosphorylation, leading to a severe depletion of ATP, the cell's primary energy currency encyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net.
The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another hallmark of Tl⁺-induced mitochondrial damage nih.govencyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. Tl⁺ can induce mitochondrial ROS production, leading to lipid peroxidation and damage to mitochondrial components frontiersin.orgnih.govmdpi.comresearchgate.net. This oxidative damage, coupled with the disruption of the electron transport chain and ATP depletion, can trigger the opening of the mitochondrial permeability transition pore (MPTP). The opening of the MPTP leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby activating intrinsic apoptotic pathways and ultimately leading to cell death encyclopedia.pubfrontiersin.orgmdpi.comresearchgate.netresearchgate.net.
Table 2: Key Mitochondrial Effects of this compound
| Effect | Description | References |
| Mitochondrial Swelling | Increased passive permeability of the inner mitochondrial membrane to ions, leading to water influx and swelling. | researchgate.netresearchgate.net |
| Mitochondrial Membrane Potential (ΔΨm) Collapse | Disruption of the electrochemical gradient across the inner mitochondrial membrane, indicating loss of functional integrity. | frontiersin.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Electron Transport Chain (ETC) Inhibition | Impairment of complexes I, II (Succinate Dehydrogenase), and IV, disrupting electron flow and ATP synthesis. | encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net |
| ATP Depletion | Uncoupling of oxidative phosphorylation due to ETC dysfunction, leading to a significant decrease in cellular ATP levels. | encyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Reactive Oxygen Species (ROS) Generation | Increased production of ROS, leading to oxidative stress, lipid peroxidation, and damage to cellular components. | nih.govencyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Mitochondrial Permeability Transition Pore (MPTP) Opening | Tl⁺-induced opening of the MPTP, leading to the release of cytochrome c and activation of apoptotic pathways. | encyclopedia.pubfrontiersin.orgmdpi.comresearchgate.netresearchgate.net |
Oxidative Stress Induction by this compound
This compound (Tl+) is a significant inducer of oxidative stress within biological systems, operating through multifaceted mechanisms that disrupt cellular antioxidant defense systems and compromise mitochondrial integrity. This disruption leads to an excessive production of reactive oxygen species (ROS), fundamentally altering the cellular redox balance and contributing to cellular damage frontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov.
Mechanisms of ROS Generation and Antioxidant Defense Impairment
Mitochondrial Dysfunction and ROS Production
Mitochondria serve as a primary target for Tl+-induced oxidative stress, acting as both a source of ROS and a critical component of the cellular energy production machinery that Tl+ disrupts mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net. Tl+ can readily enter mitochondria, often by mimicking potassium ions and utilizing mitochondrial potassium channels mdpi.com. Once inside, it interferes with the electron transport chain (ETC) and uncouples oxidative phosphorylation, a process essential for ATP synthesis mdpi.comfrontiersin.org. This disruption in mitochondrial respiration leads to an aberrant increase in the production of mitochondrial ROS, particularly hydrogen peroxide (H2O2) mdpi.comnih.govfrontiersin.orgresearchgate.net. Tl+ also induces a collapse of the mitochondrial membrane potential (MMP), leading to mitochondrial swelling and the opening of the mitochondrial permeability transition pore (MPTP) mdpi.comfrontiersin.orgresearchgate.net. These events collectively result in a depletion of cellular ATP and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby directly contributing to elevated intracellular ROS levels and cellular damage mdpi.comfrontiersin.orgresearchgate.net.
Lipid Peroxidation
The excessive generation of ROS induced by Tl+ leads to oxidative damage to various cellular components, including lipids. This damage is manifested as lipid peroxidation, a process that can be quantified by measuring markers such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) dergipark.org.trmdpi.comnih.gov. Lipid peroxidation destabilizes cell membranes, compromising their structural integrity and functional capacity. This process is recognized as a significant risk factor for widespread tissue damage and subsequent organ dysfunction dergipark.org.trmdpi.comnih.gov.
Comparative Effects of Tl(I) and Tl(III)
Studies investigating the toxicological effects of thallium have often compared the distinct ionic states of Tl(I) and Tl(III), revealing that Tl(III) frequently exhibits greater potency in inducing oxidative stress. For example, in PC12 cells, both Tl(I) and Tl(III) were found to increase mitochondrial H2O2 levels, with Tl(III) demonstrating a more pronounced effect than Tl(I) nih.gov. Similarly, research involving GT1-7 neuronal cells indicated that Tl(III) induced stronger oxidative stress and higher ROS production compared to Tl(I) nih.govmdpi.com. These differential effects are likely attributable to variations in their cellular uptake mechanisms, intracellular distribution, or direct interactions with cellular targets mdpi.com.
| Thallium Species | Cell Type / Model | Concentration | Incubation Time | Observed Effect on ROS/H2O2 | Reference |
| Tl(I) | PC12 cells | 50-100 µM | Not specified | Increased mitochondrial H2O2 | nih.gov |
| Tl(III) | PC12 cells | 50-100 µM | Not specified | Increased mitochondrial H2O2 (magnitude greater than Tl(I)) | nih.gov |
| Tl(I) | GT1-7 neuronal cells | Not specified | 16 h | Increased ROS (approx. 3.7-fold increase) | nih.gov |
| Tl(III) | GT1-7 neuronal cells | Not specified | 16 h | Increased ROS (approx. 3.9-fold increase) (stronger than Tl(I)) | nih.gov |
Mentioned Compounds:
this compound (Tl+)
Thallium (III) ion (Tl3+)
Potassium ion (K+)
Reduced glutathione (GSH)
Glutathione (GSH)
Superoxide dismutase (SOD)
Glutathione reductase (GR)
Glutathione peroxidase (GPx)
Hydrogen peroxide (H2O2)
Reactive oxygen species (ROS)
Malondialdehyde (MDA)
Thiobarbituric acid reactive substances (TBARS)
Glutathione S-transferase (GST)
Catalase (CAT)
Thallium (I) Nitrate (B79036) (TlNO3)
Thallium (I) sulfate (B86663) (Tl2SO4)
Thallium (I) oxide (Tl2O)
Thallium (III) oxide (Tl2O3)
Thallium (I) acetate (B1210297)
Thallium (III) acetate
Thallium (I) chloride
Thallium (III) chloride
Thallium (I) hydroxide (B78521)
Thallium (III) hydroxide
Adenosine triphosphate (ATP)
Cytochrome c
Future Research Directions and Emerging Areas for Thallium I Ion Studies
Advanced Modeling of Thallium (I) Ion Environmental Fate and Transport
Accurate prediction of how thallium(I) ions move and transform within environmental systems is crucial for effective risk assessment and management. Future research is directed towards developing sophisticated modeling techniques that capture the complex interplay of physical, chemical, and biological processes. This includes advanced simulations that can account for the redox transformations between Tl(I) and Tl(III), which significantly influence mobility and speciation diva-portal.org. Furthermore, research is focusing on incorporating rate-limited sorption processes and the influence of various environmental factors such as pH, organic matter content, and the presence of competing cations into fate and transport models itrcweb.org. The use of stable thallium isotopes is also gaining traction as an efficient tracer for fingerprinting thallium pathways and quantifying contributions from different sources, providing valuable data for model calibration and validation researchgate.net. Understanding thallium's fractionation mechanisms across different geochemical processes and industrial activities will be key to building comprehensive predictive models for its long-term behavior in diverse environmental compartments researchgate.net. Addressing the need for further research in environmental fate and transport is paramount for developing effective remediation strategies epri.com.
Development of Novel Materials for this compound Sensing and Remediation
The development of highly selective and efficient materials for both detecting and removing thallium(I) ions from contaminated environments remains a significant area of research.
Remediation Materials
A range of novel adsorbents and materials are being investigated for thallium(I) remediation. Metal oxides, such as manganese dioxide (MnO2), iron oxyhydroxides (FeOOH), and their composites (e.g., Fe-Mn binary oxides), have demonstrated high removal efficiencies (>95%) through mechanisms including adsorption, electrostatic attraction, and oxidation-induced precipitation nih.govmdpi.com. Advanced materials like functionalized graphene oxide (FGO) with aza-crown ether show promise for high adsorption capacity, leveraging both physical and chemical adsorption mechanisms rsc.org. Other promising adsorbents include modified biochars, Prussian Blue derivatives, and nanocellulose-based materials, which offer cost-effectiveness, regenerability, and high adsorption capacities pluto.immdpi.com. For instance, nitro-oxidized nanocellulose (NOCNF) has shown exceptional Tl(I) removal capacity, primarily through electrostatic attraction with carboxylate groups mdpi.com. Research is also exploring the potential of composite materials and synergistic effects to enhance performance and applicability in real-world scenarios pluto.imresearchgate.net.
Table 1: Promising Materials for Thallium (I) Remediation
| Material Type | Key Components/Modification | Primary Mechanism(s) of Removal | Reported Efficiency/Capacity (Example) |
| Metal Oxides | MnO2, FeOOH, Fe-Mn binary oxides, Al2O3, TiO2 | Adsorption, electrostatic attraction, surface complexation, oxidation-induced precipitation | >95% removal efficiency for MnO2-based materials nih.govmdpi.com |
| Functionalized Graphene Oxide (FGO) | Graphene oxide functionalized with aza-crown ether | Physical and chemical adsorption, complexation | 112.21 mg/g capacity rsc.org |
| Chitosan/Fly Ash Composite (FACS) | Chitosan and fly ash | Adsorption (electrostatic attraction, complexation) | High removal efficiency, reusable neptjournal.com |
| Nanocellulose-based Adsorbents | Nitro-oxidized nanocellulose (NOCNF) | Electrostatic attraction, mineralization | Qm = 1898 mg/g (Langmuir model) mdpi.com |
| Modified Biochars/Prussian Blue Derivatives | Various modifications, Prussian Blue analogues | Adsorption, ion exchange, complexation | Promising for selective removal pluto.im |
| Macrocyclic Compounds | Various macrocyclic structures | Complexation, selective adsorption | Potential for high selectivity and process efficiency researchgate.net |
Sensing Materials
For detection, advancements are being made in developing sensitive and selective sensors. Nanocomposites, such as those combining manganese oxides, magnetic sepiolite, and carbon nanotubes on glassy carbon electrodes, are being engineered for highly sensitive thallium ion detection nih.govresearchgate.netresearchgate.net. Optical chemical sensors (optodes) employing specific ionophores have also shown promise for colorimetric detection with broad dynamic ranges and rapid response times researchgate.net. Furthermore, research is exploring supramolecular gels for visual ion sensing applications, aiming to reduce reliance on complex spectroscopic instrumentation dst.gov.in. Macrocyclic compounds are also being investigated for their ability to enrich and accurately determine trace Tl(I) researchgate.net.
Q & A
Q. What are the standard analytical methods for detecting Thallium (I) ions in environmental samples, and how do they address matrix interferences?
Thallium (I) ions (Tl⁺) are commonly detected using inductively coupled plasma mass spectrometry (ICP-MS) or atomic emission spectroscopy (AES) due to their high sensitivity. For environmental matrices (e.g., water, soil), EPA methods recommend sample pre-treatment with nitric acid digestion to dissolve Tl-bearing minerals, followed by chelation with agents like ammonium pyrrolidine dithiocarbamate (APDC) to reduce interference from competing ions (e.g., K⁺, Na⁺) . Matrix-matched calibration standards are critical to account for signal suppression or enhancement in complex samples .
Q. How can researchers safely handle and store Thallium (I) compounds in laboratory settings?
Tl(I) salts (e.g., TlCl, Tl₂SO₄) require strict safety protocols due to acute toxicity. Handling should occur in fume hoods with local exhaust ventilation, and personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent dermal/ocular exposure . Storage containers must be glass (not plastic) and labeled with hazard warnings. Solutions should be kept in cool (<25°C), ventilated areas away from oxidizers (e.g., HNO₃) to prevent unintended redox reactions .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Thallium (I) ions in solid-state materials?
X-ray photoelectron spectroscopy (XPS) is preferred for probing Tl⁺ oxidation states in crystalline compounds, with characteristic binding energies at ~143.5 eV (Tl 4f₇/₂) and ~138.5 eV (Tl 4f₅/₂) . For dynamic studies, Raman spectroscopy can identify Tl–O or Tl–S vibrational modes in coordination complexes, though signal intensity may require surface-enhanced techniques for low-concentration samples .
Advanced Research Questions
Q. How do pH and ionic strength influence the speciation and bioavailability of Thallium (I) in aquatic systems?
Tl⁺ remains predominantly monovalent in aqueous environments across pH 4–9 due to its low hydrolysis constant (pKₐ ~13.7). However, ionic strength >0.1 M (e.g., saline waters) promotes Tl⁺ complexation with chloride (TlCl₀) or sulfate (TlSO₄⁻), altering bioavailability. Competitive adsorption experiments with goethite (α-FeOOH) show Tl⁺ sorption decreases by 40% in high-Ca²⁺ solutions, highlighting cation competition in natural systems .
Q. What experimental strategies resolve contradictions in reported redox potentials for Thallium (I) oxidation to Tl(III)?
Discrepancies in Tl⁺ → Tl³⁺ oxidation potentials (reported from +0.77 V to +1.26 V vs. SHE) arise from ligand-specific effects. Controlled studies using cyclic voltammetry in non-complexing media (e.g., HClO₄) reveal a baseline E° of +1.23 V, while complexation with EDTA or citrate lowers E° by 0.3–0.5 V due to Tl³⁺ stabilization . Researchers must standardize electrolyte composition and exclude dissolved O₂ to minimize side reactions .
Q. How can isotope dilution mass spectrometry (IDMS) improve accuracy in quantifying Tl(I) uptake in biological tissues?
IDMS with ²⁰³Tl-enriched spikes corrects for matrix effects and instrument drift in Tl⁺ quantification. Tissue samples (e.g., liver, kidney) require microwave-assisted digestion with HNO₃/H₂O₂, followed by chromatographic separation (e.g., AG50W-X8 resin) to isolate Tl⁺ from organic interferents. Recovery rates >95% are achievable with optimized spike-to-sample ratios (1:10) .
Methodological Considerations
Q. What are the critical factors in designing Tl(I)-selective electrodes for real-time environmental monitoring?
Tl⁺-selective electrodes (ISEs) using ionophores like monensin exhibit Nernstian response (slope ~58 mV/decade) but require shielding from light and pH control (pH 4–7) to prevent ligand degradation. Calibration in TlNO₃ solutions with constant ionic strength (0.1 M KNO₃) minimizes junction potential errors. Field validation against ICP-MS is recommended to confirm selectivity over Na⁺ and K⁺ .
Q. How should researchers validate computational models predicting Tl(I) adsorption on mineral surfaces?
Density functional theory (DFT) models for Tl⁺ adsorption on MnO₂ or clay minerals must be validated with batch sorption experiments. Key parameters include surface site density (e.g., determined via potentiometric titration) and adsorption edge data across pH 3–10. Discrepancies >10% between modeled and experimental Kd values suggest inadequate accounting for ternary complexes or surface heterogeneity .
Data Interpretation and Reproducibility
Q. Why do Tl(I) toxicity thresholds vary across aquatic species, and how can this be addressed in risk assessments?
Acute toxicity (LC₅₀) ranges from 0.5 mg/L (Daphnia magna) to 50 mg/L (algae) due to differences in Tl⁺ uptake pathways. Standardized test protocols (e.g., OECD 202) mandate controlled pH (7.0 ± 0.2) and dissolved organic carbon (<2 mg/L) to reduce variability. Chronic exposure models should integrate bioaccumulation factors (BAFs) derived from ⁰³⁴Tl tracer studies .
Q. What statistical approaches are recommended for reconciling conflicting data on Tl(I) diffusion coefficients in geological media?
Meta-analysis of diffusion coefficients (Dₑ) from through-diffusion experiments requires normalization to porosity (ε) and tortuosity (τ) using the Archie’s law relationship (Dₑ = D₀ × ε^m, where m = 2–3). Outliers in clayey vs. sandy matrices can be resolved via multivariate regression accounting for cation exchange capacity (CEC) and Tl⁺ hydration energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
